Aluminum potassium sulfate

Descripción general

Descripción

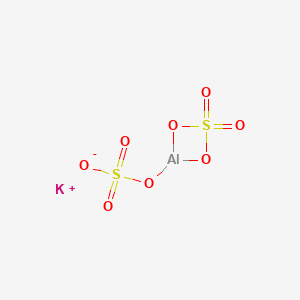

Aluminum potassium sulfate (AlK(SO₄)₂·12H₂O), also known as potash alum, is a hydrated double sulfate salt of aluminum and potassium. It exists in two forms: dodecahydrate (CAS 7784-24-9, molecular weight 474.38 g/mol) and anhydrous (CAS 10043-67-1, molecular weight 258.21 g/mol) . This compound is highly water-soluble and has been utilized in diverse applications, including water treatment, agriculture, medicine, and industrial processes. Its efficacy and safety profile often depend on the context of use, necessitating comparisons with structurally or functionally similar compounds.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El alumbre de potasio se puede sintetizar mediante la reacción de sulfato de potasio y sulfato de aluminio en agua. La reacción se lleva a cabo típicamente a temperaturas elevadas para garantizar la disolución completa y la reacción de las sales. La solución se deja enfriar, lo que conduce a la cristalización del alumbre de potasio .

Métodos de producción industrial: En entornos industriales, el alumbre de potasio se produce mezclando sulfato de aluminio y sulfato de potasio en agua a temperaturas entre 80-100°C. La mezcla de reacción se somete luego a concentración evaporativa, seguida de cristalización por enfriamiento para obtener cristales de alumbre de potasio .

Análisis De Reacciones Químicas

Thermal Decomposition

Heating induces stepwise dehydration and decomposition:

| Temperature Range | Reaction | Products |

|---|---|---|

| 64.5–92.5°C | Loss of hydration water | KAl(SO₄)₂·nH₂O (n < 12) |

| >200°C | Complete dehydration | Anhydrous KAl(SO₄)₂ |

| >500°C | Sulfate decomposition | Al₂O₃, K₂SO₄, SO₃ |

Decomposition above 200°C releases sulfur oxides (SOₓ) .

Hydrolysis and pH-Dependent Reactions

-

Aqueous Hydrolysis : Forms acidic solutions (pH ~2.5–3.5):

\text{Al}^{3+}_{(aq)}+6\text{H}_2\text{O}_{(l)}\leftrightarrow \text{Al H}_2\text{O }_6^{3+}_{(aq)}

Subsequent hydrolysis generates H⁺ ions . -

Reaction with Alkalis : Excess KOH dissolves Al(OH)₃ precipitate:

\text{Al OH }_{3(s)}+\text{OH}^-_{(aq)}\rightarrow \text{Al OH }_4^{-}_{(aq)} .

Precipitation Reactions

Alum reacts with sulfates and hydroxides to form insoluble compounds:

| Reactant | Product | Observation |

|---|---|---|

| BaCl₂ | BaSO₄ | White precipitate (confirms SO₄²⁻) |

| NH₃(aq) | Al(OH)₃ | Gelatinous white precipitate |

| Na₂CO₃ | Al₂(CO₃)₃ | Effervescence (CO₂ release) |

Redox Reactions

-

Flame Test : Potassium ions emit a violet flame (766.5 nm wavelength) .

-

Reduction of Metal Oxides : Acts as a flux in metallurgy by reducing metal oxides at high temperatures .

Coagulation in Water Treatment

Al³⁺ ions hydrolyze to form colloidal Al(OH)₃, which aggregates suspended particles:

This reaction is pH-dependent and optimal at pH 6–8 .

Aplicaciones Científicas De Investigación

Chemical Properties and Composition

Potassium aluminum sulfate has the chemical formula KAl(SO₄)₂·12H₂O. It typically appears as a colorless crystalline solid and is soluble in water. The compound is often obtained through the reaction of aluminum sulfate with potassium sulfate or potassium chloride.

Water Treatment Applications

One of the primary uses of aluminum potassium sulfate is in the purification of water. It acts as a coagulating agent that facilitates the removal of impurities from drinking water and wastewater.

Case Study: Municipal Water Treatment

A study conducted on municipal water treatment facilities demonstrated that the addition of potassium alum significantly improved water clarity and reduced turbidity levels. The results indicated that alum treatment led to a 90% reduction in suspended solids within 24 hours .

Medical Uses

This compound has various medical applications, particularly as an astringent and antiseptic.

Sclerotherapy for Hemorrhoids

A notable application is in sclerotherapy for treating hemorrhoids. A retrospective study involving 604 patients showed that this compound combined with tannic acid (ALTA) resulted in a high success rate for Grades II and III hemorrhoids, with significant symptom relief reported post-treatment . The study highlighted that patients experienced minimal complications, reinforcing the compound's efficacy in clinical settings.

Bladder Irrigation

Another application involves using this compound for continuous bladder irrigation in patients with hemorrhagic cystitis. In clinical trials, patients receiving irrigation with a 1% solution showed effective control of hematuria, demonstrating its utility as a non-invasive treatment option .

Food Industry Applications

In the food industry, this compound is recognized as safe when used according to good manufacturing practices. Its applications include:

- Leavening Agent : Used in baking powder to help baked goods rise.

- Food Preservation : Acts as a firming agent in fruits and vegetables during canning processes.

- Clarification : Employed to clarify beverages such as beer and soft drinks .

Data Table: Food Industry Applications

| Application | Description |

|---|---|

| Leavening Agent | Helps baked goods rise |

| Firming Agent | Maintains texture in canned fruits |

| Clarification | Removes impurities from beverages |

Industrial Applications

This compound finds extensive use in various industrial processes:

- Textile Industry : Acts as a mordant for dye fixation.

- Paper Manufacturing : Used in the papermaking process to improve paper quality.

- Flame Retardants : Incorporated into materials to enhance fire resistance .

Case Study: Textile Dyeing

In textile dyeing processes, the use of potassium alum has been shown to improve color fastness and brightness of dyed fabrics. A comparative analysis indicated that fabrics treated with alum exhibited superior dye uptake compared to untreated samples, confirming its role as an effective mordant .

Mecanismo De Acción

Comparación Con Compuestos Similares

Aluminum Sulfate (Al₂(SO₄)₃)

Chemical Properties :

- Formula: Al₂(SO₄)₃ (commonly hydrated as Al₂(SO₄)₃·18H₂O).

- Molecular Weight: 666.44 g/mol (hydrated form).

Sodium Aluminum Sulfate (NaAl(SO₄)₂·12H₂O)

Chemical Properties :

- Formula: NaAl(SO₄)₂·12H₂O.

- Molecular Weight: 458.28 g/mol.

Aluminum Chloride (AlCl₃)

Chemical Properties :

- Formula: AlCl₃ (often hydrated as AlCl₃·6H₂O).

- Molecular Weight: 133.34 g/mol (anhydrous).

Ammonium Alum ((NH₄)Al(SO₄)₂·12H₂O)

Chemical Properties :

- Formula: (NH₄)Al(SO₄)₂·12H₂O.

- Molecular Weight: 453.33 g/mol.

Potassium-Based Sclerosing Agents (e.g., Phenol in Almond Oil)

Medical Efficacy :

- Hemorrhoid Treatment: Aluminum potassium sulfate combined with tannic acid demonstrates superior long-term efficacy (75% resolution of symptoms) compared to 5% phenol in almond oil (80% recurrence rate) .

- Safety: Phenol-based agents are associated with higher tissue necrosis risks, whereas this compound formulations show better tolerability .

Data Tables

Table 1: Chemical and Physical Properties

| Compound | Formula | Molecular Weight (g/mol) | CAS Number | Solubility in Water |

|---|---|---|---|---|

| This compound | AlK(SO₄)₂·12H₂O | 474.38 | 7784-24-9 | High |

| Aluminum Sulfate | Al₂(SO₄)₃·18H₂O | 666.44 | 7784-31-8 | High |

| Sodium Aluminum Sulfate | NaAl(SO₄)₂·12H₂O | 458.28 | 10102-71-3 | Moderate |

| Ammonium Alum | (NH₄)Al(SO₄)₂·12H₂O | 453.33 | 7784-26-1 | High |

Actividad Biológica

Aluminum potassium sulfate, commonly known as alum, is an inorganic compound with a wide range of applications in medicine, food processing, and water purification. Its biological activity has been the subject of extensive research, particularly regarding its antimicrobial properties, use as a vaccine adjuvant, and potential adverse effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

1. Antimicrobial Properties

Antibacterial Activity

this compound exhibits significant antibacterial activity against various pathogens. A study evaluated the efficacy of a 20% alum solution against Staphylococcus species, demonstrating a 100% effectiveness rate. The inhibition zones were significantly larger than those produced by conventional antibiotics like meropenem and amoxyclav (Table 1).

This antibacterial action is attributed to the ability of alum to precipitate proteins, which disrupts microbial cell function and integrity.

2. Immunological Applications

Vaccine Adjuvant

Alum has been used for over 90 years as a vaccine adjuvant, primarily enhancing humoral immune responses. It is included in several clinically approved vaccines due to its safety profile and ability to amplify antibody responses (Table 2). However, it is noted that alum does not effectively induce cell-mediated immunity, which is crucial for certain infections like malaria.

| Adjuvant Type | Immune Response Type | Clinical Use |

|---|---|---|

| Alum | Primarily humoral | Vaccines for various diseases |

| Alum + CpG motifs | Enhanced immune response | Malaria vaccine development |

| Alum + GLA | Combined immune response | Malaria vaccine development |

The mechanism of action involves forming a depot at the injection site, leading to phagocytosis by innate immune cells and subsequent activation of inflammatory pathways .

3. Clinical Case Studies

Liver Injury Case Report

A notable case involved a 41-year-old man who developed acute liver injury following treatment for internal hemorrhoids using an this compound and tannic acid (ALTA) regimen. The injury was characterized by high eosinophil levels and immunoglobulin E, indicating an allergic or hypersensitivity reaction . This case underscores the importance of monitoring for adverse effects associated with alum-based treatments.

4. Pharmacokinetics

This compound's pharmacokinetic profile reveals its absorption characteristics and tissue distribution:

- Absorption : When ingested, aluminum salts are rapidly solubilized in the stomach.

- Volume of Distribution : The compound distributes to kidneys, muscles, bones, and gray matter .

- Protein Binding : Approximately 70-90% of aluminum binds to plasma proteins.

- Elimination : Renal clearance accounts for about 5-10% of urea or creatinine excretion .

5. Therapeutic Uses

Alum has been employed in various therapeutic contexts:

- Bladder Irrigation : Continuous irrigation with this compound has been used effectively for managing bladder hemorrhage and hematuria in patients with severe conditions .

- Endodontic Applications : Studies have shown that alum solutions can effectively remove debris in root canal treatments while exhibiting antimicrobial properties against common endodontic pathogens .

Q & A

Basic Research Questions

Q. How can gravimetric analysis be used to determine the composition of aluminum potassium sulfate dodecahydrate (AlK(SO₄)₂·12H₂O)?

Gravimetric analysis involves measuring the mass of specific components in the compound. For this compound, key steps include:

- Melting point determination : Compare observed melting points (e.g., ~92°C) to literature values to assess purity .

- Hydration water quantification : Heat a sample to 200°C to remove water, then calculate moles of water per mole of alum based on mass loss .

- Sulfate percentage analysis : Precipitate sulfate ions using barium nitrate (Ba(NO₃)₂) in acidic conditions, then weigh the BaSO₄ precipitate . Results should align with theoretical values (e.g., 12 hydration waters, 48.8% sulfate by mass) .

Q. What are the standard methods for synthesizing this compound, and how do impurities affect its properties?

Synthesis typically involves reacting aluminum hydroxide with sulfuric acid and potassium sulfate. Key steps:

- React bauxite (Al(OH)₃) with H₂SO₄ under controlled pH and temperature to form Al₂(SO₄)₃ .

- Combine with K₂SO₄ in a 1:1 molar ratio and crystallize to form AlK(SO₄)₂·12H₂O . Impurities (e.g., residual metal ions) can alter melting points, solubility, and thermal stability. For example, Fe³⁺ contamination may reduce phase-change efficiency in thermal storage applications .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

- Personal protective equipment (PPE) : Use safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact .

- Storage : Keep in sealed containers at room temperature, away from strong oxidizers (e.g., chlorates) to prevent reactive decomposition .

- Waste disposal : Neutralize acidic solutions (pH 3.0–3.5) before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported thermal properties of this compound composites?

Variations in phase-change temperatures (e.g., 41–75°C) and latent heat values (123–229 J/g) across studies often arise from:

- Additive concentration : For example, adding 3% MgCl₂·6H₂O reduces supercooling from 4.1°C to 1.2°C in AlK(SO₄)₂·12H₂O/MgSO₄·7H₂O composites .

- Measurement techniques : Differential scanning calorimetry (DSC) should use heating/cooling rates ≤2°C/min to minimize thermal lag .

- Sample homogeneity : Ball-milling composites for 60+ minutes ensures uniform dispersion of additives like graphene nanoplatelets .

Q. What methodologies optimize this compound as a coagulant in water treatment?

Key parameters for turbidity reduction:

- Dosage : Optimal AlK(SO₄)₂ concentration is 1–5 mg/dm³, achieving >90% turbidity reduction in clay suspensions .

- pH adjustment : Maintain pH 6–7 to enhance Al³⁺ hydrolysis and floc formation .

- Mixing speed : Use rapid mixing (150–200 rpm) for 1–2 minutes, followed by slow mixing (20–40 rpm) for 15–30 minutes . Statistical tools like ANOVA can identify significant factors (e.g., residual time, p < 0.001) .

Q. How do composite systems improve the thermal stability of this compound for solar energy storage?

Strategies include:

- Eutectic mixtures : Combining AlK(SO₄)₂·12H₂O with Na₂SO₄·10H₂O (6.5:3.5 ratio) increases phase-change temperatures to 67°C and latent heat to 135.7 J/g .

- Nucleating agents : Adding 0.6% Na₂SiO₃·9H₂O reduces supercooling by 1.8°C .

- Encapsulation : Embedding the compound in expanded graphite (10% wt) prevents leakage and enhances thermal conductivity by 200% .

Q. What analytical approaches resolve contradictions in hydration/dehydration kinetics of this compound?

Conflicting data on dehydration rates (e.g., loss of 18 H₂O at 64.5°C vs. 92°C) can be addressed via:

- Thermogravimetric analysis (TGA) : Use controlled heating rates (5°C/min) under inert gas to track mass loss stages .

- In-situ XRD : Monitor structural changes during heating to correlate dehydration with crystal phase transitions .

- Kinetic modeling : Apply the Avrami-Erofeev model to predict activation energy (Eₐ) for dehydration steps .

Q. Methodological Considerations

Q. How should researchers design experiments to compare this compound with alternative coagulants (e.g., ferric sulfate)?

- Controlled variables : Maintain consistent pH, temperature (20°C), and initial turbidity (100 mg/dm³) .

- Performance metrics : Measure turbidity reduction efficiency, sludge volume, and residual Al³⁺/Fe³⁺ concentrations .

- Statistical validation : Use t-tests to confirm significant differences (p < 0.05) in coagulation efficiency between AlK(SO₄)₂ and Fe₂(SO₄)₃ .

Q. What computational tools model the thermodynamic behavior of this compound in phase-change systems?

- Software : Use COMSOL Multiphysics or ANSYS Fluent to simulate heat transfer and phase transitions .

- Parameters : Input thermal conductivity (0.5–0.7 W/m·K), density (1.75 g/cm³), and latent heat values from DSC data .

- Validation : Compare simulation results with experimental temperature profiles during charging/discharging cycles .

Propiedades

Key on ui mechanism of action |

The main functions of potassium alum in drugs are as an astringent, antiseptic or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralize the charges on plasma proteins, causing the blood to coagulate. Similar effect is observed in disinfectants where these ions react with the free organic acid and thiol groups of proteins on microbes and free proteins, resulting in protein precipitation. This action will generate the contraction of the tissue and dry up secretions. Its adjuvant properties are mainly used in the production of vaccines where the presence of this chemical enhances the immune response. |

|---|---|

Número CAS |

10043-67-1 |

Fórmula molecular |

AlH2KO4S |

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

aluminum;potassium;disulfate |

InChI |

InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |

Clave InChI |

VWRKUHIZDIMTAF-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

SMILES isomérico |

[O-]S(=O)(=O)O[Al]1OS(=O)(=O)O1.[K+] |

SMILES canónico |

OS(=O)(=O)O.[Al].[K] |

Punto de ebullición |

200 °C |

Color/Form |

WHITE POWDER |

Densidad |

1.725 |

melting_point |

92.5 °C |

Key on ui other cas no. |

10043-67-1 |

Descripción física |

Dry Powder, Pellets or Large Crystals Large, transparent crystals or white crystalline powder White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline] |

Números CAS relacionados |

10043-01-3 (Parent) |

Vida útil |

STABLE @ /AMBIENT/ TEMP /POTASSIUM ALUM DODECAHYDRATE/ WHEN KEPT LONG TIME @ 60-65 °C (OR OVER SULFURIC ACID) LOSES 9 H2O WHICH IS REABSORBED ON EXPOSURE TO AIR. /POTASSIUM ALUM DODECAHYDRATE/ |

Solubilidad |

Freely soluble in water, insoluble in ethanol |

Sinónimos |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.